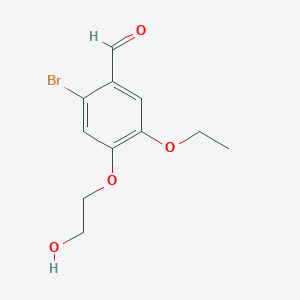
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the CAS Number: 923191-42-8 . It has a molecular weight of 245.07 . This compound is used in scientific research and possesses diverse applications due to its unique properties. It can be utilized as a catalyst, precursor, or reagent in various fields like organic synthesis and medicinal chemistry, contributing to advancements in scientific investigations.
Molecular Structure Analysis
The IUPAC Name for this compound is 2-bromo-4-(2-hydroxyethoxy)benzaldehyde . The InChI Code is 1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 . The InChI key is VMZQTHBODKWHIP-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Complex Compounds
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of various tetranuclear complexes with potential magnetic properties, as explored in a study by Zhang et al. (2013). These complexes exhibit significant ferromagnetic interactions and are part of ongoing research in the field of molecular magnetism (Zhang et al., 2013).
In Polymer Chemistry
This compound is also significant in polymer chemistry. Kharas et al. (2015, 2016) have reported the synthesis of novel copolymers using derivatives of this compound. These studies highlight the utility of such compounds in creating new materials with unique thermal and chemical properties (Kharas et al., 2015) (Kharas et al., 2016).
Catalysis and Chemical Reactions
The use of derivatives of this compound in catalysis and chemical reactions is another important application. For instance, Page et al. (2006) utilized a derivative in asymmetric epoxidation, demonstrating its potential as a catalyst for producing enantiomerically pure compounds (Page et al., 2006).
Antioxidant, Antimicrobial, and Anticancer Properties
Konuş et al. (2019) explored the synthesis of derivatives with antioxidant, antimicrobial, and anticancer properties. This highlights the potential biomedical applications of these compounds, particularly in developing new therapeutic agents (Konuş et al., 2019).
Chemical Synthesis and Modification
Several studies focus on the chemical synthesis and modification of this compound for various applications. This includes its role in the preparation of other organic compounds, as shown in studies by Moshkin and Sosnovskikh (2013), and its use in producing specific intermediates for further chemical reactions (Moshkin & Sosnovskikh, 2013).
Deoxygenation in Catalysis
Ausavasukhi et al. (2009) investigated the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts, which is relevant to understanding the broader applications of benzaldehyde derivatives in catalysis (Ausavasukhi et al., 2009).
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7,13H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPMVXNEWINRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)
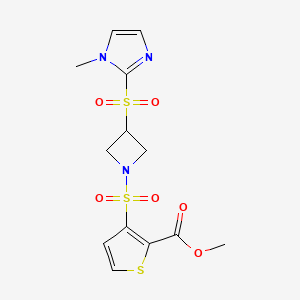
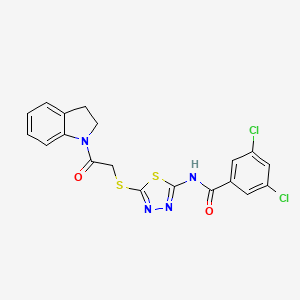
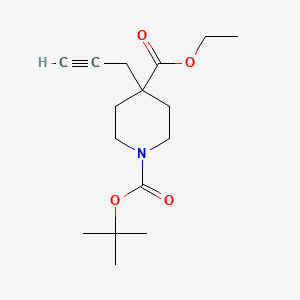
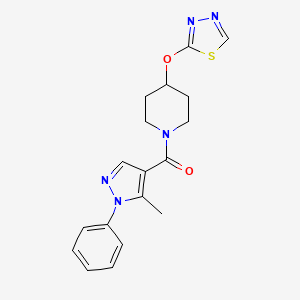
![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
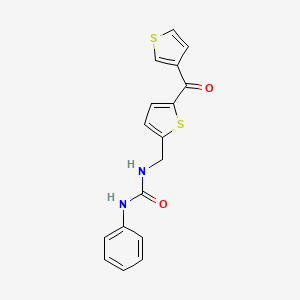

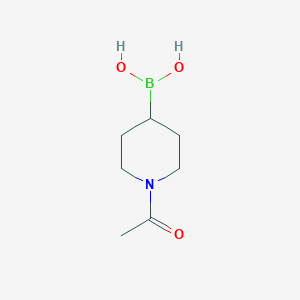
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)
